molecular formula C23H24N2O4 B1381178 (R)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate CAS No. 1998701-21-5

(R)-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate

Cat. No.: B1381178
CAS No.: 1998701-21-5
M. Wt: 392.4 g/mol
InChI Key: LGSZZNPDVYLXAC-VEIFNGETSA-N
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Description

®-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate is a chiral amino acid derivative. It is characterized by the presence of a trityl group attached to the nitrogen atom, which provides steric hindrance and influences the compound’s reactivity and solubility. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using a trityl chloride reagent under basic conditions to form the tritylamino derivative.

    Formation of the Oxo Group: The protected amino acid is then subjected to oxidation reactions to introduce the oxo group at the appropriate position.

    Hydration: The final step involves the hydration of the compound to obtain the hydrate form.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidized Derivatives: Compounds with additional oxo or hydroxyl groups.

    Reduced Derivatives: Compounds with hydroxyl groups replacing the oxo group.

    Substituted Derivatives: Compounds with various functional groups replacing the trityl group.

Scientific Research Applications

®-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

    ®-2-Amino-4-oxo-4-(benzylamino)butanoic acid: Similar structure but with a benzyl group instead of a trityl group.

    ®-2-Amino-4-oxo-4-(phenylamino)butanoic acid: Similar structure but with a phenyl group instead of a trityl group.

Uniqueness: The presence of the trityl group in ®-2-Amino-4-oxo-4-(tritylamino)butanoic acid hydrate provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R)-2-amino-4-oxo-4-(tritylamino)butanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3.H2O/c24-20(22(27)28)16-21(26)25-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16,24H2,(H,25,26)(H,27,28);1H2/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSZZNPDVYLXAC-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1998701-21-5
Record name D-Asparagine, N-(triphenylmethyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1998701-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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